Cas no 1443343-14-3 (2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane)
![2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane structure](https://ja.kuujia.com/scimg/cas/1443343-14-3x500.png)
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane 化学的及び物理的性質
名前と識別子
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- 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane
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- MDL: MFCD18911593
- インチ: 1S/C12H14BrFO3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2
- InChIKey: PEUJUPAYIKYCGB-UHFFFAOYSA-N
- ほほえんだ: O1CCCOC1CCOC1=CC(F)=CC(Br)=C1
計算された属性
- せいみつぶんしりょう: 304.011
- どういたいしつりょう: 304.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7A^2
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB433000-1g |
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane; . |
1443343-14-3 | 1g |
€1621.70 | 2025-02-16 | ||
abcr | AB433000-1 g |
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane |
1443343-14-3 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB433000-5 g |
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane |
1443343-14-3 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB433000-5g |
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane |
1443343-14-3 | 5g |
€1373.40 | 2023-09-04 |
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxaneに関する追加情報
Introduction to 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane (CAS No. 1443343-14-3)
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane, identified by its CAS number 1443343-14-3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of heterocyclic ethers that have garnered considerable attention due to their versatile applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a bromo and fluoro substituent on the phenyl ring, contribute to its unique chemical properties and potential biological activities.
The dioxane moiety in the molecular structure of 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane plays a crucial role in determining its solubility and stability. Dioxanes are known for their ability to form stable complexes with various organic molecules, making them valuable in the synthesis of complex pharmaceutical intermediates. The ethyl chain extending from the dioxane ring further enhances the compound's ability to interact with biological targets, thereby increasing its potential as a pharmacophore.
In recent years, there has been a growing interest in the development of novel compounds that incorporate both bromo and fluoro substituents. These elements are frequently employed in medicinal chemistry due to their ability to modulate metabolic pathways and enhance binding affinity to biological receptors. The combination of these substituents in 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane suggests that it may exhibit potent activity against a range of therapeutic targets.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinase enzymes, researchers can develop treatments that selectively inhibit abnormal cellular signaling pathways. The structural features of 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane make it an attractive candidate for such applications.
Recent studies have demonstrated that compounds containing both bromo and fluoro substituents can exhibit enhanced binding affinity to kinase active sites. This is attributed to the ability of these elements to form strong hydrogen bonds and hydrophobic interactions with key residues in the enzyme's binding pocket. Additionally, the dioxane ring can participate in π-stacking interactions, further stabilizing the compound-kinase complex.
The synthesis of 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane involves several key steps that highlight its complexity as a pharmaceutical intermediate. The first step typically involves the reaction of 3-bromo-5-fluorophenol with ethylene oxide to form 2-(3-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with diethylene glycol monomethylether (DGM) under acidic conditions to yield the final product. Each step in this synthesis requires careful optimization to ensure high yield and purity.
The role of computational chemistry in the design and optimization of 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of this compound with various biological targets, providing valuable insights into its potential therapeutic applications. Additionally, computational methods can be used to identify optimal synthetic routes by predicting reaction outcomes and minimizing unwanted side products.
In conclusion, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane (CAS No. 1443343-14-3) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of bromo and fluoro substituents and a dioxane ring, make it an attractive candidate for further investigation. As research in this field continues to advance, compounds like 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane are likely to play an increasingly important role in the discovery and development of novel therapeutics.
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